molecular formula C19H21N5O2 B2637019 N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034322-19-3

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2637019
CAS No.: 2034322-19-3
M. Wt: 351.41
InChI Key: QIMOACBJPILSLA-UHFFFAOYSA-N
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Description

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(1H-pyrazol-1-yl)benzamide is a synthetic organic compound that features a unique structure combining a pyrazole ring, a tetrahydropyran ring, and a benzamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(1H-pyrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. The process generally includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the tetrahydropyran ring: This step involves the reaction of the pyrazole intermediate with an oxan-2-ylmethyl halide under basic conditions.

    Formation of the benzamide group: The final step involves the coupling of the pyrazole-tetrahydropyran intermediate with a benzoyl chloride derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, purification via chromatography, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrazoles.

Scientific Research Applications

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(1H-pyrazol-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methanamine
  • **2-(1-Methyl-1H-pyrazol-4-yl)morpholine

Uniqueness

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(1H-pyrazol-1-yl)benzamide is unique due to its combination of a pyrazole ring, a tetrahydropyran ring, and a benzamide group

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c25-19(15-5-3-6-17(11-15)24-9-4-8-20-24)22-16-12-21-23(13-16)14-18-7-1-2-10-26-18/h3-6,8-9,11-13,18H,1-2,7,10,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMOACBJPILSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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